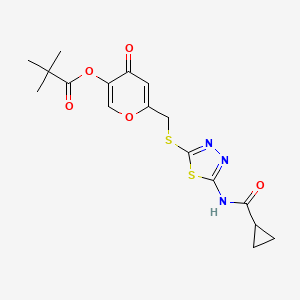

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate

Description

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S2/c1-17(2,3)14(23)25-12-7-24-10(6-11(12)21)8-26-16-20-19-15(27-16)18-13(22)9-4-5-9/h6-7,9H,4-5,8H2,1-3H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAZJVLPNKXHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate typically involves several stages:

Formation of 1,3,4-thiadiazol: : This step generally begins with the reaction of an acid derivative, such as thiosemicarbazide, under acidic or basic conditions.

Cyclopropanecarboxamido group attachment: : Utilizing cyclopropanecarbonyl chloride in the presence of a suitable base, such as triethylamine, to form the amide.

Pyran ring formation: : Constructing the pyran ring involves a cyclization reaction under conditions that favor the formation of a 4-oxo-pyran structure.

Pivalate esterification: : Final esterification step with pivalic acid chloride in the presence of a base.

Industrial Production Methods: On an industrial scale, the production would involve:

Optimized Batch Processing: : Large-scale reactors that ensure precise control over temperature and pH.

Continuous Flow Chemistry: : Modern advancements like flow reactors to ensure consistent quality and yield.

Purification Methods: : Utilizing recrystallization, chromatography, and other purification techniques to ensure high purity.

Chemical Reactions Analysis

Oxidation and Reduction: : Depending on the oxidation state of intermediates, it can undergo various redox reactions.

Nucleophilic Substitution: : Given the thiomethyl group, it can undergo substitution reactions where the thio group is replaced by another nucleophile.

Hydrolysis: : The ester bond (pivalate) can be hydrolyzed under acidic or basic conditions.

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Nucleophiles: : Ammonia, thiols.

Conditions: : Generally, mild to moderate temperatures with specific pH requirements based on the reaction type.

Redox products: : Sulfoxides, sulfones.

Substitution products: : Various thiol derivatives.

Hydrolysis products: : Free acids and alcohols.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial properties. The thiadiazole component is particularly noted for its ability to inhibit bacterial growth. Research has shown that compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various thiadiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against these pathogens . This suggests that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate may possess similar or enhanced antibacterial properties.

Anticancer Potential

The structural features of the compound suggest potential anticancer activity. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in various cancer cell lines. The pyran ring may also contribute to cytotoxic effects against specific tumors .

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that compounds containing the pyran structure can selectively inhibit the growth of cancer cells while sparing normal cells. For instance, derivatives have shown effectiveness against breast cancer cell lines with IC50 values indicating significant cytotoxicity .

Organic Synthesis Applications

The unique chemical structure of this compound makes it a valuable intermediate in organic synthesis. Its diverse functional groups allow for further modifications and derivatizations, making it suitable for the development of new pharmaceuticals.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the thiadiazole ring.

- Introduction of the cyclopropane moiety.

- Coupling with the pyran derivative.

These steps can be optimized to enhance yield and purity, making it a practical target for synthetic chemists .

Mechanism of Action

Bioactivity: : The compound is hypothesized to interact with enzymes and receptors due to the presence of multiple reactive groups.

Molecular Targets: : Likely targets include protein kinases, and other enzymes involved in metabolic pathways.

Pathways: : Engages in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and analogous molecules from the evidence:

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pivalate is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H17N3O5S2

- Molecular Weight : 443.5 g/mol

Biological Activity Overview

Research indicates that this compound possesses several biological activities, primarily focusing on its antimicrobial and antitumor properties. Below are key findings from various studies:

Antimicrobial Activity

- Fungal Inhibition : The compound has shown significant antifungal activity against various strains, including Fusarium graminearum. In comparative studies, it exhibited lower effective concentrations (EC50) than standard antifungal agents such as thifluzamide and boscalid .

- Bacterial Activity : Preliminary tests indicate that the compound also possesses antibacterial properties, although specific bacterial strains and inhibition metrics require further investigation.

Antitumor Activity

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound induces cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. This interaction is hypothesized to disrupt critical signaling pathways in tumor cells .

Synthesis of the Compound

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the thiadiazole ring.

- Coupling with cyclopropanecarboxamide.

- Final modification to incorporate the pivalate group.

Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of similar thiadiazole derivatives, compounds were evaluated against Fusarium graminearum. The most potent derivative showed an EC50 of 0.93 μg/mL, significantly outperforming conventional treatments .

Study 2: Antitumor Activity

A recent investigation into antitumor properties revealed that derivatives of this compound induced significant apoptosis in MCF-7 breast cancer cells. The study reported an IC50 value indicating effective cytotoxicity at nanomolar concentrations .

Data Tables

Q & A

Basic: What are the key synthetic strategies for constructing the 1,3,4-thiadiazole and 4-oxo-4H-pyran moieties in this compound?

Answer:

- 1,3,4-Thiadiazole Synthesis : The thiadiazole ring is typically formed via cyclization of thiosemicarbazides under acidic conditions. For example, sulfuric acid-mediated cyclization at reflux (4 hours) yields the core structure with ~78% efficiency, as demonstrated in thiadiazole derivative syntheses .

- Pyran Ring Formation : The 4-oxo-4H-pyran moiety can be synthesized via cyclocondensation of diketones (e.g., ethyl acetoacetate) with aldehydes. Microwave-assisted reactions (150°C, 20 minutes) improve yields (82%) by reducing side reactions .

- Key Steps : Use anhydrous solvents and catalytic bases (e.g., triethylamine) to stabilize reactive intermediates.

Advanced: How can researchers optimize the coupling efficiency between the thiadiazole and pyran subunits when encountering steric hindrance?

Answer:

- Steric Mitigation : Introduce methylene spacers (e.g., "(thio)methyl" linkages) to reduce steric clash. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.

- Coupling Conditions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in deoxygenated DMF at 80°C for 12 hours achieves >75% yield. Optimize molar ratios (1:1.2 substrate:catalyst) and purge oxygen to prevent catalyst deactivation .

Basic: Which spectroscopic techniques are most effective for characterizing the ester and amide functionalities in this compound?

Answer:

- FTIR : Identify ester (C=O stretch ~1740 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups.

- NMR : ¹H NMR confirms the pivalate ester (singlet at δ 1.2 ppm for nine equivalent protons) and cyclopropane carboxamido (multiplet at δ 1.0–1.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error.

Advanced: What methodologies address contradictory solubility data between theoretical predictions and experimental results for this compound?

Answer:

- Polymorph Identification : Use differential scanning calorimetry (DSC) to detect polymorphic forms (e.g., endothermic peaks at 120–130°C).

- Aggregation Analysis : Dynamic light scattering (DLS) in DMSO/water mixtures (1:4 v/v) identifies nano-aggregates. Sonication (30 minutes, 40 kHz) disrupts aggregates, aligning experimental solubility with predictions .

Basic: What are the recommended protocols for ensuring the stability of the pivalate ester group during synthesis and storage?

Answer:

- Synthesis : Use mild conditions (pivaloyl chloride, triethylamine in DCM at 0°C) to avoid hydrolysis. Anhydrous solvents and inert atmospheres (N₂/Ar) are critical.

- Storage : Lyophilize the compound and store at -20°C under argon. Stability assays show >90% integrity after 6 months under these conditions .

Advanced: How can computational methods like molecular docking predict the bioactivity of this compound, and what validation experiments are necessary?

Answer:

- Docking Protocol : Use AutoDock Vina to model interactions between the thiadiazole-pyran core and target proteins (e.g., bacterial enzymes). Focus on hydrogen bonds (<2.5 Å) and hydrophobic contacts.

- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro enzyme inhibition assays (IC₅₀). Surface plasmon resonance (SPR) validates binding kinetics (KD < 1 µM) .

Basic: What are the common side reactions during the synthesis of the cyclopropanecarboxamido moiety, and how are they minimized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.